molecular formula C14H11F3N2O2S B468228 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid CAS No. 505054-76-2

2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid

Cat. No. B468228
CAS RN: 505054-76-2
M. Wt: 328.31g/mol
InChI Key: WUJPUDGNAYCPGB-UHFFFAOYSA-N
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Description

“2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid” is a compound used for proteomics research . It is a white solid with a molecular formula of C14H11F3N2O2S .


Physical And Chemical Properties Analysis

“this compound” is a white solid . Its exact physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Pyranopyrimidine Scaffolds

The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, involves the application of 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid. These scaffolds have a broad range of applicability due to their bioavailability and diverse synthetic applications. The use of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts has been highlighted for the synthesis of these scaffolds, indicating the compound's role in facilitating complex organic reactions (Parmar, Vala, & Patel, 2023).

Development of Pyrimidoquinolines

Research on the development of pyrimido[4,5-b]quinolines and their thio analogues has been conducted starting from compounds that could be structurally related to this compound. This indicates its potential use in the synthesis of biologically potent compounds with significant therapeutic importance (Nandha Kumar et al., 2001).

p38α MAP Kinase Inhibitors

The compound's structure might be pertinent in the context of designing and synthesizing p38 mitogen-activated protein (MAP) kinase inhibitors, which are crucial for managing proinflammatory cytokine release. The research focuses on selective inhibitors with imidazole and pyrimidine-based derivatives, highlighting the compound's relevance in pharmacophore design for therapeutic applications (Scior et al., 2011).

Optoelectronic Materials

The synthesis and application of functionalized quinazolines and pyrimidines, including this compound, for optoelectronic materials have been extensively researched. These compounds are used in electronic devices, luminescent elements, and photoelectric conversion elements due to their luminescent and electroluminescent properties (Lipunova et al., 2018).

Sorption of Phenoxy Herbicides

The study on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals provides insights into the environmental behavior of compounds structurally related to this compound. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c1-8(12(20)21)22-13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJPUDGNAYCPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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